molecular formula C12H10BrN5 B14183659 2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14183659
M. Wt: 304.15 g/mol
InChI Key: QDYKHGVHJDCTIN-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that has gained attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring fused with a pyrrolo[2,3-b]pyridine moiety, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it a valuable candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction of appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination or Grignard reagents for alkylation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the FGFRs and inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

4-(6-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H10BrN5/c1-18-6-8(9-4-5-15-12(14)16-9)7-2-3-10(13)17-11(7)18/h2-6H,1H3,(H2,14,15,16)

InChI Key

QDYKHGVHJDCTIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=C(C=C2)Br)C3=NC(=NC=C3)N

Origin of Product

United States

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